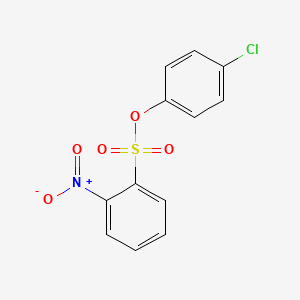

4-Chlorophenyl 2-nitrobenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl) 2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5S/c13-9-5-7-10(8-6-9)19-20(17,18)12-4-2-1-3-11(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAXTQPIUPUSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for 4 Chlorophenyl 2 Nitrobenzenesulfonate

General Strategies for Aryl Sulfonate Ester Synthesis

Aryl sulfonate esters are a significant class of organic compounds, often utilized as intermediates in further chemical transformations due to the sulfonate group's ability to act as a good leaving group. researchtrends.netyoutube.com Their synthesis can be approached through several reliable routes.

The most traditional and widely employed method for synthesizing aryl sulfonate esters is the direct reaction of a phenol (B47542) or its derivative with a sulfonyl chloride in the presence of a base. tandfonline.comrsc.org This reaction, a form of nucleophilic acyl substitution, is highly efficient for producing compounds like 4-Chlorophenyl 2-nitrobenzenesulfonate. researchtrends.neteurjchem.com

The general scheme involves the reaction of 4-chlorophenol (B41353) with 2-nitrobenzenesulfonyl chloride. A base, typically an amine such as pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. youtube.comevitachem.com The reaction is versatile, tolerating a wide range of substituents on both the phenol and the sulfonyl chloride. researchtrends.netresearchgate.net

General Reaction:

Ar-OH + R-SO₂Cl + Base → Ar-O-SO₂-R + Base·HCl

In this specific case, 'Ar-OH' is 4-chlorophenol and 'R-SO₂Cl' is 2-nitrobenzenesulfonyl chloride.

While direct sulfonylation is common, other methods can also be employed. Transesterification involves the conversion of one ester to another by exchanging the alkoxy or aryloxy group. masterorganicchemistry.com In this context, an existing sulfonate ester could be reacted with 4-chlorophenol, typically in the presence of an acid or base catalyst, to yield this compound. researchgate.net This process is governed by equilibrium and may require removing a byproduct to achieve a high yield.

Other modern esterification strategies include:

Reaction with Sodium Arenesulfinates: Aryl sulfonate esters can be formed via the cross-coupling of sodium sulfinates with phenols, often facilitated by iodine or electrochemical oxidation. eurjchem.comresearchgate.net

Catalyst-Free Methods: Certain protocols have been developed that allow for the synthesis of sulfonic esters under solvent-free and catalyst-free conditions, offering a more environmentally benign approach. tandfonline.com

Optimized Synthetic Protocols for this compound

Optimizing the synthesis of this compound involves refining reaction conditions and purification methods to maximize both the yield and purity of the product efficiently.

A key advantage of aryl sulfonates like this compound is their crystalline nature, which makes them amenable to purification by recrystallization. researchtrends.net This technique is often preferred over column chromatography as it can be more efficient and scalable for achieving high purity. researchtrends.netresearchgate.net

An optimized protocol involves dissolving 4-chlorophenol in a suitable chilled solvent, such as dichloromethane, followed by the addition of a base like pyridine. researchtrends.net The 2-nitrobenzenesulfonyl chloride is then added portion-wise to the cooled solution under an inert atmosphere. After a period of stirring, the reaction mixture is processed, and the crude product is purified.

The purification by recrystallization involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. mt.com As the solution cools slowly, pure crystals of the product form, leaving impurities behind in the solvent. mt.com The choice of solvent is critical for effective purification.

The outcome of the synthesis is highly dependent on several reaction parameters. The choice of solvent, base, temperature, and reaction time can significantly impact the yield and purity of this compound.

Research into the synthesis of various aryl sulfonates has shown that good to excellent yields can be obtained under optimized conditions. researchtrends.netresearchgate.net The reaction tolerates both electron-donating and electron-withdrawing groups on the reactants. For the synthesis of this compound, the chlorine atom on the phenol and the nitro group on the benzenesulfonyl chloride are both electron-withdrawing, which influences the reactivity of the starting materials.

The following interactive table summarizes the general influence of various reaction conditions on the synthesis of aryl sulfonates, based on findings from related studies. researchtrends.netresearchgate.net

| Parameter | Condition | General Effect on Yield/Purity | Rationale |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | High Yield | Good solubility for reactants; relatively inert. researchtrends.net |

| Base | Pyridine / Triethylamine | High Yield | Effectively neutralizes HCl byproduct, driving the reaction forward. researchtrends.net |

| Temperature | 0 °C to Room Temp. | Good Control, High Purity | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion. researchtrends.net |

| Reactant Molar Ratio | Slight excess of base (e.g., 2 eq.) | High Yield | Ensures complete neutralization of generated acid. researchtrends.net |

| Purification Method | Recrystallization | High Purity | Effectively removes unreacted starting materials and byproducts from the crystalline product. researchtrends.netresearchgate.net |

Mechanistic Insights into this compound Formation

The formation of this compound from 4-chlorophenol and 2-nitrobenzenesulfonyl chloride proceeds through a well-established nucleophilic substitution mechanism at the sulfur atom. youtube.com

The key steps are as follows:

Nucleophilic Attack: The oxygen atom of the hydroxyl group in 4-chlorophenol acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the 2-nitrobenzenesulfonyl chloride. youtube.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, protonated intermediate.

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻), which is a good leaving group.

Deprotonation: The base present in the reaction mixture (e.g., pyridine) removes the proton from the oxygen atom, yielding the final neutral this compound ester and the protonated base (e.g., pyridinium (B92312) chloride). youtube.com

This reaction proceeds with retention of the configuration at the carbon atom bearing the hydroxyl group, although this is not relevant for a phenol. The process is efficient due to the high electrophilicity of the sulfur in the sulfonyl chloride and the effectiveness of the chloride as a leaving group. youtube.com

Role of Base and Sulfonating Agent in Direct Sulfonylation Mechanisms

The synthesis of this compound is typically achieved through the direct sulfonylation of 4-chlorophenol with 2-nitrobenzenesulfonyl chloride. This reaction is generally facilitated by the presence of a base, which plays a crucial role in the reaction mechanism.

The primary function of the base, commonly a tertiary amine such as pyridine or triethylamine, is to deprotonate the phenolic hydroxyl group of 4-chlorophenol. This deprotonation generates a more nucleophilic phenoxide ion. The resulting 4-chlorophenoxide ion is a significantly stronger nucleophile than the neutral 4-chlorophenol, which is essential for an efficient reaction with the electrophilic sulfonating agent, 2-nitrobenzenesulfonyl chloride.

The sulfonating agent, 2-nitrobenzenesulfonyl chloride, possesses a highly electrophilic sulfur atom. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur, as well as the nitro group on the benzene (B151609) ring. The reaction proceeds via a nucleophilic attack of the 4-chlorophenoxide ion on the sulfur atom of the 2-nitrobenzenesulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. The subsequent departure of the chloride ion, a good leaving group, results in the formation of the final product, this compound.

The reaction can be summarized by the following steps:

Deprotonation of the phenol: The base removes the acidic proton from the hydroxyl group of 4-chlorophenol to form the 4-chlorophenoxide ion.

Nucleophilic attack: The 4-chlorophenoxide ion attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride.

Chloride elimination: The tetrahedral intermediate collapses, eliminating a chloride ion to form the stable sulfonate ester.

The efficiency of this reaction is influenced by several factors, including the strength of the base, the reactivity of the sulfonating agent, the solvent, and the reaction temperature. The nitro group on the 2-nitrobenzenesulfonyl chloride enhances the electrophilicity of the sulfur center, making it a more reactive sulfonating agent compared to unsubstituted benzenesulfonyl chloride.

Investigation of Sulfene (B1252967) Intermediates in Sulfonylation Pathways

An alternative mechanistic pathway that is sometimes considered in sulfonylation reactions involving sulfonyl chlorides is the formation of a highly reactive sulfene intermediate (R₂C=SO₂). This pathway is typically favored under conditions involving a strong, non-nucleophilic base and a sulfonyl chloride with at least one α-hydrogen atom. The base would abstract an α-proton from the sulfonyl chloride, leading to the elimination of a chloride ion and the formation of the sulfene. This highly electrophilic sulfene would then be rapidly trapped by a nucleophile, such as a phenoxide ion.

However, in the context of the synthesis of aryl sulfonates from arylsulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride, the involvement of a sulfene intermediate is generally not the accepted mechanism. Arylsulfonyl chlorides lack α-hydrogens, which are a prerequisite for the formation of sulfenes via an E2-type elimination mechanism.

Investigations into the mechanism of sulfonylation of phenols with arylsulfonyl chlorides in the presence of bases like pyridine have provided evidence that contradicts the sulfene pathway. For instance, the kinetics of the reaction are often consistent with a nucleophilic substitution mechanism. osti.gov Furthermore, trapping experiments, which are a common method to detect the presence of transient intermediates like sulfenes, have not provided conclusive evidence for their formation in these specific reactions. If a sulfene were an intermediate, it would be expected to react with other nucleophiles present in the reaction mixture, leading to the formation of byproducts. The general absence of such byproducts in the sulfonylation of phenols with arylsulfonyl chlorides under typical conditions argues against the involvement of sulfenes.

While sulfenes are known to be intermediates in certain sulfonylation reactions, particularly with alkanesulfonyl chlorides under strongly basic conditions, the direct sulfonylation of phenols with arylsulfonyl chlorides is best described by the nucleophilic substitution mechanism detailed in the previous section. The reaction proceeds through the direct attack of the phenoxide on the sulfonyl chloride, without the intermediacy of a sulfene.

Reaction Mechanisms and Reactivity of 4 Chlorophenyl 2 Nitrobenzenesulfonate

Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

Nucleophilic substitution at the sulfonyl sulfur atom is a key reaction pathway for 4-Chlorophenyl 2-nitrobenzenesulfonate. These reactions typically involve the cleavage of the S-O bond and the displacement of the 4-chlorophenoxide leaving group. The presence of the electron-withdrawing nitro group on the benzenesulfonate (B1194179) ring enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

The cleavage of the S-O bond in aryl sulfonate esters can proceed through several mechanistic pathways, primarily distinguished as either stepwise or concerted processes. The specific mechanism is highly dependent on the reaction conditions and the nature of the reactants.

In a stepwise mechanism, the nucleophile first attacks the sulfur atom to form a transient pentacoordinate intermediate, often referred to as a sulfurane. This intermediate then breaks down in a subsequent step to release the leaving group. For the reaction to proceed through this pathway, the pentacoordinate intermediate must have a finite lifetime. The stability of this intermediate is a crucial factor, and it is influenced by the electronic properties of the substituents on the sulfonate group and the nature of the nucleophile and leaving group. In aqueous media, the aminolysis of analogous sulfonate esters has been suggested to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.

Alternatively, the nucleophilic substitution can occur in a single, concerted step where the bond formation with the nucleophile and the bond cleavage of the leaving group occur simultaneously. This pathway avoids the formation of a high-energy intermediate. Many nucleophilic substitution reactions at sulfonyl sulfur are believed to follow a concerted mechanism, particularly with good leaving groups and in non-polar solvents. Kinetic studies on the pyridinolysis of 2,4-dinitrophenyl benzenesulfonate, a compound structurally similar to this compound, have provided evidence for a concerted mechanism, supported by linear Brønsted-type plots.

A critical aspect of the reactivity of this compound is the competition between nucleophilic attack at the sulfonyl sulfur (leading to S-O bond cleavage) and at the aromatic carbon of the 2-nitrophenyl ring (leading to C-S bond cleavage) or the 4-chlorophenyl ring (leading to C-O bond cleavage). Studies on related systems, such as 2,4-dinitrophenyl X-substituted benzenesulfonates, have shown that both S-O and C-O bond fission can occur competitively. The regioselectivity is significantly influenced by the basicity of the attacking nucleophile. Generally, more basic amines tend to favor attack at the more electrophilic sulfonyl sulfur, leading to S-O bond cleavage.

The rate and mechanism of nucleophilic substitution on this compound are profoundly influenced by the properties of the nucleophile and the reaction medium.

Nucleophile Basicity: The basicity of the nucleophile plays a pivotal role. For a series of related nucleophiles, a higher basicity generally correlates with a higher reaction rate. This relationship is often quantified by the Brønsted equation, which relates the logarithm of the rate constant to the pKa of the nucleophile's conjugate acid. Linear Brønsted plots are often indicative of a consistent reaction mechanism across the series of nucleophiles. For the aminolysis of similar sulfonate esters, Brønsted βnuc values are typically in the range of 0.7 to 1.0, suggesting a significant degree of bond formation in the transition state.

Steric Hindrance: The steric bulk of the nucleophile can significantly impede its approach to the electrophilic sulfur center. Highly hindered nucleophiles will react more slowly than less hindered ones of similar basicity. This effect is particularly pronounced in concerted SN2-type reactions where the nucleophile directly displaces the leaving group.

Solvent Effects: The solvent can influence the reaction rate and mechanism in several ways. Polar protic solvents can solvate both the nucleophile and the leaving group, potentially slowing down the reaction by stabilizing the reactants more than the transition state. Polar aprotic solvents, on the other hand, are generally better at solvating cations, leaving the anionic nucleophile more "naked" and reactive. In the context of competing S-O and C-O cleavage, the solvent can also influence the regioselectivity.

Kinetic studies are essential for elucidating the detailed mechanisms of these reactions. By measuring reaction rates under various conditions, one can determine rate constants, activation parameters, and construct linear free-energy relationships such as Hammett and Brønsted plots.

The Hammett equation is often used to correlate the reaction rates with the electronic effects of substituents on the aromatic rings. For the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, a related system, non-linear Hammett plots have been observed, which were better correlated using the Yukawa-Tsuno equation, indicating the importance of resonance effects.

Brønsted-type plots are instrumental in understanding the degree of bond formation in the transition state. For the pyridinolysis of 2,4-dinitrophenyl benzenesulfonate, a linear Brønsted plot with a βnuc value of 0.62 was obtained for the S-O bond fission, supporting a concerted mechanism.

| Nucleophile (Pyridine) | pKa | k (M⁻¹s⁻¹) for S-O Cleavage |

| 4-Aminopyridine | 9.11 | 6.59 |

| 4-Methylpyridine | 6.02 | 3.67 x 10⁻¹ |

| Pyridine (B92270) | 5.25 | 5.04 x 10⁻⁴ |

Data adapted from a study on a structurally similar compound and are for illustrative purposes.

Similarly, the effect of substituents on the benzenesulfonate ring can be illustrated with data from the reaction of 2,4-dinitrophenyl X-substituted benzenesulfonates with piperidine.

| Substituent (X) | σ | k (M⁻¹s⁻¹) for S-O Cleavage |

| 4-NO₂ | 0.78 | 1.23 |

| 4-Cl | 0.23 | 0.45 |

| H | 0.00 | 0.21 |

| 4-CH₃ | -0.17 | 0.12 |

Data adapted from a study on a structurally similar compound and are for illustrative purposes.

These kinetic data underscore the sensitivity of the reaction to both the electronic nature of the substrate and the nucleophilicity of the attacking species, providing a framework for predicting the reactivity of this compound.

Elucidation of S-O Bond Cleavage Mechanisms

Electrophilic Aromatic Substitution on the Phenyl Rings of this compound

The structure of this compound presents two aromatic systems susceptible to electrophilic aromatic substitution (EAS): the 4-chlorophenyl ring and the 2-nitrophenyl ring. However, the reactivity and regioselectivity of such reactions are heavily influenced by the deactivating nature of the substituents present on each ring.

Substituents on a benzene (B151609) ring significantly alter its reactivity towards electrophiles by either donating or withdrawing electron density from the π-system. wikipedia.org Groups that withdraw electron density decrease the ring's nucleophilicity, making it less reactive in electrophilic aromatic substitution. wikipedia.org Both the chlorine atom and the nitro group are classified as deactivating groups. minia.edu.eg

The nitro group (-NO₂) is a powerful deactivating group, diminishing the ring's reactivity by a factor of approximately one million compared to benzene. msu.edulibretexts.org This pronounced effect is due to the combination of a strong electron-withdrawing inductive effect and a strong electron-withdrawing resonance effect (-M effect). wikipedia.orgyoutube.com The nitro group actively pulls π-electron density out of the ring, creating significant partial positive charges on the ortho and para carbons and rendering the ring highly electron-deficient and less susceptible to attack by electrophiles. youtube.comorganicchemistrytutor.com

In the context of this compound, both phenyl rings are heavily deactivated. The 4-chlorophenyl ring is deactivated by the chlorine atom and the strongly electron-withdrawing 2-nitrobenzenesulfonate group. The 2-nitrophenyl ring is even more strongly deactivated by the combined influence of the nitro group and the sulfonyl group. Consequently, forcing electrophilic aromatic substitution on either ring would require harsh reaction conditions. wikipedia.org

| Compound | Substituent | Relative Rate of Nitration (Benzene = 1) | Classification |

|---|---|---|---|

| Benzene | -H | 1 | Baseline |

| Chlorobenzene | -Cl | 0.033 | Deactivating |

| Nitrobenzene (B124822) | -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

The standard mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com First, the electrophile is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org This step is typically the slow, rate-determining step. In the second, faster step, a weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. masterorganicchemistry.com

The directing effect of a substituent determines the position at which the incoming electrophile will attack.

Nitro Group Directing Effect : The nitro group is a meta-director. youtube.comchemguide.co.uk When an electrophile attacks at the ortho or para positions of nitrobenzene, one of the resulting resonance structures of the arenium ion places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This arrangement is highly energetically unfavorable. In contrast, attack at the meta position ensures that the positive charge is never located on this carbon, resulting in a relatively more stable intermediate. minia.edu.egorganicchemistrytutor.com

For This compound :

Attack on the 4-chlorophenyl ring : This ring is substituted with the chlorine atom at position 4 and the 2-nitrobenzenesulfonate group at position 1. The chlorine atom directs incoming electrophiles to the ortho positions (2 and 6). The ether oxygen of the sulfonate ester is also an ortho, para-director. These effects are cooperative, both favoring substitution at positions 2 and 6. However, the ring is strongly deactivated, making the reaction difficult.

Attack on the 2-nitrophenyl ring : This ring possesses the nitro group at position 2 and the sulfonyl portion of the ester at position 1. Both the sulfonyl group and the nitro group are strong deactivators and meta-directors. minia.edu.eg The sulfonyl group at C1 directs to C3 and C5, while the nitro group at C2 directs to C4 and C6. This conflict between powerful deactivating groups makes predicting a major product challenging and further emphasizes the extreme unreactivity of this ring toward electrophilic attack.

Radical Reactions Involving this compound

Aryl sulfonate esters can participate in radical reactions, typically initiated by light, providing pathways for the formation of sulfonyl radicals.

Sulfonyl radicals (R-SO₂•) are key intermediates in various synthetic transformations. rsc.org While often generated from precursors like sulfonyl chlorides or sulfinates, aryl sulfonate esters have emerged as viable sources under photochemical conditions. cam.ac.ukresearchgate.net Research has shown that visible light can induce the cleavage of the S–O bond in aryl sulfonate esters. nih.govrsc.org This process can be facilitated by the formation of an electron donor-acceptor (EDA) complex between the sulfonate ester and a solvent or additive. Upon photoexcitation, a single electron transfer (SET) can occur, leading to a radical anion that fragments to produce a sulfonyl radical and a phenoxide. rsc.org It is conceivable that this compound could undergo a similar S-O bond cleavage under photochemical conditions to generate a 2-nitrobenzenesulfonyl radical.

Once generated, sulfonyl radicals can engage in a variety of reactions. A common pathway is their addition across carbon-carbon multiple bonds, such as those in alkenes. rsc.org This is a key step in light-induced sulfonylation reactions. rsc.orgrsc.org For instance, a photogenerated 2-nitrobenzenesulfonyl radical could add to a vinyl arene to produce a stabilized benzylic radical. rsc.org This new radical intermediate can then proceed through various pathways, including hydrogen atom abstraction or further radical-radical coupling, to form the final product.

These light-induced methods offer a mild, transition-metal-free approach to forming C–S bonds and synthesizing valuable organosulfur compounds like vinyl sulfones. nih.govrsc.org The precise control over the generation and subsequent reaction of sulfonyl radicals can be achieved by tuning the photocatalyst and reaction conditions. rsc.orgresearchgate.net

Reactivity as a Leaving Group in Various Chemical Transformations

A crucial aspect of the reactivity of this compound is the ability of the 2-nitrobenzenesulfonate anion to function as a nucleofuge, or leaving group, in substitution and elimination reactions.

Sulfonate esters are widely recognized as excellent leaving groups in organic synthesis. mdpi.comwikipedia.org Their effectiveness stems from the fact that they are the conjugate bases of strong sulfonic acids. Consequently, the resulting sulfonate anions are very stable and are weak bases. masterorganicchemistry.com The departure of a stable, weakly basic leaving group is energetically favorable, which facilitates reactions like nucleophilic substitution (e.g., Sₙ2). libretexts.org

The leaving group ability of a benzenesulfonate can be further enhanced by placing electron-withdrawing substituents on the aromatic ring. These substituents help to delocalize and stabilize the negative charge of the resulting anion. The nitro group is a potent electron-withdrawing group, and its presence on the benzenesulfonate moiety significantly increases its leaving group ability.

Therefore, the 2-nitrobenzenesulfonate group is considered a highly activating leaving group. Its performance is superior to that of more common sulfonate leaving groups like tosylate (p-toluenesulfonate) and mesylate (methanesulfonate). This is demonstrated by solvolysis rate data, where p-nitrobenzenesulfonate (nosylate) shows a significantly faster reaction rate than tosylate, indicating it is a better leaving group. oregonstate.edu The 2-nitrobenzenesulfonate group in the title compound would be expected to exhibit similarly high reactivity, making the 4-chlorophenyl carbon atom highly susceptible to nucleophilic attack.

| Leaving Group | Abbreviation | Relative Rate of Solvolysis |

|---|---|---|

| Acetate (B1210297) | OAc | 1 |

| p-Toluenesulfonate | OTs | 2.6 x 10¹⁰ |

| Methanesulfonate (B1217627) | OMs | 2.1 x 10¹⁰ |

| p-Nitrobenzenesulfonate | ONs | 3.1 x 10¹¹ |

| Trifluoromethanesulfonate (B1224126) | OTf | 1.0 x 10¹⁴ |

Comparative Analysis of Leaving Group Ability with Other Sulfonate Esters

The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. For sulfonate esters, the negative charge is delocalized through resonance across the three oxygen atoms of the sulfonyl group, rendering the resulting sulfonate anion a weak base and, therefore, an excellent leaving group. researchgate.net The specific substituents on the sulfonate moiety, however, can further modulate this stability and, by extension, the leaving group's nucleofugality (tendency to depart).

A quantitative comparison of the leaving group ability of various sulfonate esters can be achieved by examining their relative rates of solvolysis. The data presented in the following table, derived from the solvolysis of 1-phenylethyl esters, provides a clear hierarchy of leaving group potential. oregonstate.edu

| Leaving Group | Abbreviation | Relative Rate of Solvolysis (sec⁻¹) | Group Charge (Calculated) | Heat of Solution (aq., kcal/mol, est.) |

|---|---|---|---|---|

| Acetate | OAc | 1.4 x 10⁻⁶ | -0.80 | -75.45 |

| p-Nitrobenzoate | OPNB | 5.5 x 10⁻⁶ | -0.74 | -66.79 |

| Methanesulfonate | OMs | 3.0 x 10⁴ | -0.60 | -84.42 |

| p-Toluenesulfonate | OTs | 3.7 x 10⁴ | -0.53 | -81.78 |

| p-Nitrobenzenesulfonate | ONs | 4.4 x 10⁵ | -0.49 | -75.43 |

| Trifluoromethanesulfonate | OTf | 1.4 x 10⁸ | -0.37 | -70.22 |

As the data indicates, sulfonate esters are significantly better leaving groups than carboxylate esters like acetate and p-nitrobenzoate. Within the sulfonate family, a clear trend emerges: the presence of electron-withdrawing groups on the sulfonate moiety enhances the leaving group ability. The p-nitrobenzenesulfonate (nosylate) is approximately 12 times more reactive than the p-toluenesulfonate (tosylate), which in turn is slightly more reactive than the methanesulfonate (mesylate). oregonstate.edu This enhancement is attributed to the ability of the electron-withdrawing nitro group to further delocalize the negative charge on the departing anion, thereby increasing its stability. The trifluoromethanesulfonate (triflate) group, with its highly electronegative fluorine atoms, represents one of the best leaving groups, with a solvolysis rate several orders of magnitude greater than the other sulfonates. oregonstate.edu

Impact of Electronic and Steric Factors on Departure Facilitation

The superior leaving group ability of the 2-nitrobenzenesulfonate portion of this compound is a direct consequence of a combination of electronic and steric effects.

Electronic Effects:

The primary electronic factor enhancing the departure of the 2-nitrobenzenesulfonate group is the strong inductive and resonance electron-withdrawing effect of the ortho-nitro group. This potent electron withdrawal significantly stabilizes the resulting 2-nitrobenzenesulfonate anion by delocalizing the negative charge. mdpi.com This increased stability of the conjugate base translates to a lower activation energy for the bond cleavage, thus facilitating a faster reaction rate. The calculated group charge for p-nitrobenzenesulfonate (-0.49) is already lower than that of p-toluenesulfonate (-0.53), indicating a more dispersed charge. oregonstate.edu The ortho-nitro group in 2-nitrobenzenesulfonate is expected to exert an even stronger influence.

Furthermore, the 4-chloro substituent on the phenyl ring of the ester also contributes an inductive electron-withdrawing effect, which can further enhance the electrophilicity of the carbon atom to which the sulfonate is attached, making it more susceptible to nucleophilic attack.

Steric Factors:

Advanced Applications in Organic Synthesis Mediated by 4 Chlorophenyl 2 Nitrobenzenesulfonate

Cross-Coupling Reactions Utilizing the Sulfonate Ester

Aryl sulfonate esters have gained prominence as alternatives to aryl halides in transition metal-catalyzed cross-coupling reactions due to their accessibility from phenols. mdpi.com The sulfonate group can act as a competent leaving group, allowing for the formation of new carbon-carbon bonds.

Iron-catalyzed cross-coupling has emerged as an economical and sustainable method for forming C(sp²)—C(sp³) bonds, which are crucial linkages in pharmaceuticals and materials science. rsc.org While direct cross-coupling involving the C–O bond of the sulfonate ester is a known transformation, recent studies have highlighted the utility of related structures in iron-catalyzed reactions. Specifically, research has demonstrated the iron-catalyzed Kumada cross-coupling of aryl chlorobenzenesulfonates with alkyl Grignard reagents. mdpi.comnih.gov In these reactions, the chloro-substituent is selectively replaced by an alkyl group, while the aryl sulfonate ester moiety remains intact. mdpi.com

This methodology is significant because it showcases the high reactivity of the C–Cl bond in the presence of an iron catalyst, while the sulfonate ester group is tolerated. mdpi.com The reaction proceeds efficiently with a broad range of substrates, including challenging alkyl Grignard reagents that are prone to side reactions like β-hydride elimination. nsf.gov The use of environmentally benign urea-based ligands can further enhance the sustainability of the process. mdpi.comnih.gov Although this research focuses on the coupling of a chloro-substituted benzenesulfonate (B1194179), it underscores the stability and potential of the sulfonate ester group as a directing or activating group in such transformations. The sulfonate ester itself is identified as one of the most reactive activating groups for this type of iron-catalyzed alkylative cross-coupling of aryl chlorides. mdpi.com

| Aryl Chlorobenzenesulfonate Substrate | Alkyl Grignard Reagent | Catalyst System | Yield (%) |

|---|---|---|---|

| Phenyl 4-chlorobenzenesulfonate | n-Hexylmagnesium chloride | Fe(acac)₃ / DMI | 98 |

| 4-tert-Butylphenyl 4-chlorobenzenesulfonate | n-Hexylmagnesium chloride | Fe(acac)₃ / DMI | 98 |

| 4-Methoxyphenyl 4-chlorobenzenesulfonate | n-Hexylmagnesium chloride | Fe(acac)₃ / DMI | 98 |

| Phenyl 4-chlorobenzenesulfonate | Cyclohexylmagnesium chloride | Fe(acac)₃ / DMI | 98 |

| Phenyl 4-chlorobenzenesulfonate | Isopropylmagnesium chloride | Fe(acac)₃ / DMI | 98 |

Beyond iron, other transition metals like palladium and nickel are widely used to catalyze cross-coupling reactions where sulfonate esters serve as electrophiles. thieme-connect.de The nitro group on the benzenesulfonate portion of 4-chlorophenyl 2-nitrobenzenesulfonate makes the aryl-nitro bond itself susceptible to activation by certain transition metal complexes. rhhz.netresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, can utilize aryl sulfonates as coupling partners. nih.gov For instance, the C–O bond of the sulfonate ester can be activated by a low-valent palladium catalyst, enabling coupling with boronic acids or amines. Similarly, nickel catalysts are effective for the cross-coupling of aryl sulfonates with organometallic reagents. nih.gov The reactivity in these systems depends on the specific catalyst, ligands, and reaction conditions employed. The nitro group in the 2-position can influence the electronic properties and steric environment of the sulfonyl center, potentially modulating its reactivity in catalytic cycles involving oxidative addition and reductive elimination.

Derivatization Strategies and Functional Group Interconversions

The electrophilic nature of the sulfur atom in this compound makes it a target for various nucleophiles, allowing for the synthesis of a wide array of sulfonyl-containing compounds.

The reaction of a sulfonate ester with a primary or secondary amine is a fundamental method for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. eurjchem.comprinceton.edu In this transformation, the amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the 4-chlorophenoxide leaving group. eurjchem.com This S–O bond cleavage pathway provides direct access to the sulfonamide linkage (S–N bond). eurjchem.comorganic-chemistry.org

The reaction can be facilitated by a base to neutralize the sulfonic acid byproduct and is generally applicable to a wide range of amines, including aliphatic amines, anilines, and amino acid derivatives. organic-chemistry.orgacs.org The efficiency of the reaction can be influenced by the nucleophilicity of the amine and the stability of the 4-chlorophenoxide leaving group. This method represents a valuable alternative to the traditional synthesis of sulfonamides, which typically involves the reaction of amines with sulfonyl chlorides. nih.gov Recent studies have demonstrated that sulfur-phenolate exchange in related sulfonate esters is a viable and efficient route to sulfonamides. organic-chemistry.org

| Sulfonate Ester Precursor | Amine | Product Type | Key Feature |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-substituted 2-nitrobenzenesulfonamide | Formation of S-N bond via S-O cleavage. eurjchem.com |

| This compound | Secondary Amine (R₂NH) | N,N-disubstituted 2-nitrobenzenesulfonamide | Applicable to various secondary amines. nih.gov |

| This compound | Aniline (Ar-NH₂) | N-aryl 2-nitrobenzenesulfonamide | Effective for less nucleophilic aromatic amines. organic-chemistry.org |

The utility of this compound extends beyond sulfonamide synthesis. Its reactivity allows it to serve as a precursor for a variety of other sulfonyl-containing molecules through nucleophilic substitution at the sulfur center. For example, reaction with alkoxides or other oxygen nucleophiles could, in principle, lead to different sulfonate esters via transesterification. Similarly, reaction with sulfur nucleophiles could yield thiosulfonates. The highly activated nature of the 2-nitrobenzenesulfonyl group makes it a versatile electrophilic partner for introducing this moiety into different molecular scaffolds.

Activation of Hydroxyl Groups for Subsequent Synthetic Manipulations

A primary application of sulfonyl-containing reagents in organic synthesis is the activation of hydroxyl groups in alcohols. nih.gov An alcohol can be converted into a sulfonate ester, which is an excellent leaving group, facilitating subsequent nucleophilic substitution (SN2) or elimination (E2) reactions. While this compound is itself a sulfonate ester, the reagent used to synthesize it, 2-nitrobenzenesulfonyl chloride, is a powerful agent for this purpose.

The activation process involves the reaction of an alcohol's hydroxyl group with a sulfonylating agent like a sulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine). The resulting sulfonate ester (a "nosylate" in the case of a nitrobenzenesulfonate) transforms the poor leaving group (–OH) into a very good one (–OSO₂Ar). This strategy is fundamental in multistep synthesis for converting alcohols into other functional groups such as halides, azides, nitriles, or ethers via reaction with appropriate nucleophiles. The electron-withdrawing nitro group makes the resulting nosylate (B8438820) group an even better leaving group than tosylates or mesylates, allowing substitutions to occur under milder conditions. nih.gov The presence of the nitro group also provides a chromophore that can aid in the visualization of compounds during purification by chromatography. nih.gov

While this compound is a known chemical entity, detailed research findings specifically outlining its application in the development of specialized organic building blocks and reagents are not extensively available in the public domain. The inherent reactivity of aryl nitrobenzenesulfonates suggests potential utility in various organic transformations, yet specific examples and data tables detailing its role as a precursor to specialized reagents remain limited in readily accessible scientific literature.

The structure of this compound, featuring a 4-chlorophenyl group attached to a 2-nitrobenzenesulfonate moiety, presents several possibilities for its role in synthesis. Aryl sulfonates are recognized as effective leaving groups in nucleophilic substitution and as coupling partners in transition metal-catalyzed reactions. The presence of the nitro group can further influence the reactivity of the benzenesulfonate ring.

In principle, this compound could serve as a precursor for various building blocks through several reaction pathways:

Nucleophilic Aromatic Substitution: The 2-nitrobenzenesulfonate portion of the molecule could potentially undergo nucleophilic aromatic substitution, where the nitro group activates the ring towards attack by nucleophiles. This could allow for the introduction of a variety of functional groups, leading to the formation of diverse substituted aromatic compounds.

Cross-Coupling Reactions: Aryl sulfonates can participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. In these reactions, the sulfonate group acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of complex biaryl structures or other functionalized aromatic compounds.

Cleavage and Functionalization: The ester linkage could be cleaved to release 4-chlorophenol (B41353) and 2-nitrobenzenesulfonic acid or their derivatives. These intermediates could then be used in subsequent synthetic steps.

Despite these theoretical possibilities, the current body of scientific literature accessible through broad searches does not provide specific, detailed examples or data to construct a thorough analysis of its use in creating specialized organic building blocks. Research focusing on the synthetic applications of similar, but not identical, aryl sulfonates and nitro-substituted aromatic compounds is more prevalent. However, a direct and detailed exploration of this compound in this specific context is not readily apparent.

Further investigation into specialized chemical databases and patent literature may be required to uncover specific instances of its use in the development of novel organic reagents and building blocks. Without such specific research findings, a detailed discussion with supporting data tables cannot be provided at this time.

Theoretical and Computational Insights into this compound Remain Elusive

Therefore, it is not possible to provide a detailed article covering the Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), or Frontier Molecular Orbital (FMO) analyses for this compound. Similarly, information regarding the elucidation of its reaction mechanisms, including Potential Energy Surface (PES) mapping and transition state characterization, remains unpublished.

While computational studies have been conducted on structurally related compounds, such as nitrobenzene (B124822) derivatives and other sulfonates, extrapolating this data to this compound would be scientifically unsound. The specific arrangement of the 4-chlorophenyl and 2-nitrophenyl groups linked by the sulfonate ester bridge dictates a unique electronic and reactivity profile that can only be accurately described through direct computational modeling of the molecule itself.

The scientific community awaits dedicated research to illuminate the theoretical and computational properties of this compound. Such studies would be invaluable for a deeper understanding of its chemical behavior and potential applications.

Theoretical and Computational Studies of 4 Chlorophenyl 2 Nitrobenzenesulfonate

Reaction Mechanism Elucidation through Computational Modeling

Theoretical Kinetic Isotope Effect (KIE) Predictions and Interpretations

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. princeton.eduharvard.edu The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope. Theoretical predictions of KIEs, typically performed using density functional theory (DFT) or other high-level computational methods, are based on the principle that isotopic substitution does not alter the potential energy surface of a reaction but does change the vibrational frequencies of the bonds. princeton.edu

For a molecule like 4-Chlorophenyl 2-nitrobenzenesulfonate, theoretical KIEs can be predicted for various reactions, such as nucleophilic aromatic substitution or hydrolysis. For instance, in a reaction involving the cleavage of the C-Cl bond, a chlorine KIE (³⁵k/³⁷k) would be calculated. A significant primary KIE (typically > 1.005 for chlorine) would suggest that the C-Cl bond is being broken in the rate-determining step of the reaction. unm.edu In a study of the dehalogenation of 4-chlorobenzoyl-CoA, a related chloro-aromatic compound, a large chlorine KIE of 1.0090 was measured, indicating that the transition state is highly sensitive to chlorine isotopic substitution and that C-Cl bond cleavage is central to the rate-limiting step. unm.edu

Conversely, secondary KIEs can provide information about changes in hybridization at atomic centers adjacent to the reaction site. For reactions involving this compound, ¹³C or ¹⁸O KIEs could be computationally modeled to understand the transition state of reactions at the sulfonate ester linkage. A small or inverse KIE might indicate a change from sp² to sp³ hybridization or increased steric crowding at the transition state. Computational models can distinguish between different transition state possibilities, such as Sₙ1 versus Sₙ2 mechanisms, by comparing predicted KIEs with experimental values. harvard.edu

Conformational Analysis and Intermolecular Interactions

Dihedral Angle Scans and Energy Minimization for Molecular Conformation

The three-dimensional structure of this compound is defined by the spatial arrangement of its two aromatic rings and the bridging sulfonate ester group. This conformation is critical as it influences the molecule's packing in the solid state and its interactions with other molecules. The preferred conformation is determined by a balance of electronic and steric effects, which can be explored computationally through dihedral angle scans and energy minimization.

Energy minimization calculations are used to identify the lowest energy (most stable) conformation. By systematically rotating key bonds (dihedral angle scans) and calculating the potential energy at each step, a potential energy surface can be mapped, revealing the global energy minimum and the energy barriers to conformational changes. For this compound, the key dihedral angles would be around the C-O-S-C linkage.

Table 1: Dihedral Angles in Structurally Similar Compounds

| Compound Name | Dihedral Angle Between Aromatic Rings | Reference |

|---|---|---|

| N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide | 70.27° | nih.gov |

| N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide | 70.60° | nih.gov |

This interactive table presents data from analogous sulfonamide compounds to illustrate typical molecular conformations.

Supramolecular Aggregation Studies via Computational Analysis (e.g., C-H...O, C-H...Cl, C-H...π interactions)

In the solid state, molecules of this compound arrange themselves into a crystal lattice through a network of non-covalent intermolecular interactions. Computational analysis is essential for identifying and quantifying these weak forces, which dictate the supramolecular architecture.

Based on studies of the closely related isomer 2-Chlorophenyl 3-nitrobenzenesulfonate, the supramolecular aggregation is expected to be driven by a combination of weak C-H···O hydrogen bonds, C-H···Cl interactions, and π-π stacking interactions. nih.gov

C-H···O Interactions: The electron-rich oxygen atoms of the nitro (NO₂) and sulfonate (SO₃) groups can act as hydrogen bond acceptors. Aromatic C-H groups act as weak donors, forming a network of C-H···O interactions that link molecules together. nih.gov

C-H···Cl Interactions: The chlorine atom on the chlorophenyl ring can also participate in weak hydrogen bonding as an acceptor.

Computational tools such as Hirshfeld surface analysis and PIXEL energy calculations can be used to visualize and quantify these interactions. Hirshfeld analysis maps the close contacts between molecules in a crystal, while PIXEL calculates the electrostatic, polarization, dispersion, and repulsion energy components of molecule-molecule interactions, providing a detailed breakdown of the forces governing the supramolecular assembly.

Kinetic Modeling of Formation and Degradation Processes

Kinetic modeling provides a mathematical description of the rates at which this compound is formed or degraded. Such models are crucial for optimizing synthesis conditions and for predicting the environmental fate and persistence of the compound.

The formation of this compound typically involves the reaction of 4-chlorophenol (B41353) with 2-nitrobenzenesulfonyl chloride. A kinetic model for this synthesis would involve determining the reaction order with respect to each reactant and the catalyst, if one is used. For example, in the synthesis of a related compound, 1,2-dichloro-4-nitrobenzene, the reaction was found to be first order with respect to the starting material and chlorine. researchgate.net A similar approach for this compound would involve monitoring the concentration of reactants and products over time under various conditions to derive the rate law and calculate the rate constants.

The degradation of this compound can occur through processes like hydrolysis or photolysis. Kinetic models for these degradation pathways are often described by pseudo-first-order kinetics, where the degradation rate is proportional to the concentration of the compound. The rate equation would be expressed as:

Rate = -d[C]/dt = k[C]

where [C] is the concentration of this compound and k is the pseudo-first-order rate constant. This constant would incorporate factors such as pH, temperature, and light intensity. By determining these rate constants, the half-life (t₁/₂) of the compound under specific environmental conditions can be predicted, offering valuable information on its persistence.

Advanced Spectroscopic and Structural Characterization of 4 Chlorophenyl 2 Nitrobenzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Assignments and Interpretation

No experimental ¹H or ¹³C NMR data could be found for 4-Chlorophenyl 2-nitrobenzenesulfonate.

Correlation of Experimental NMR Data with Theoretical Chemical Shifts

This analysis is contingent on the availability of experimental NMR data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

No experimental IR or Raman spectra could be located for this compound.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

While the molecular mass can be calculated (Monoisotopic Mass: 312.9811712 Da), no experimental mass spectra detailing fragmentation patterns are available. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Precision Determination of Bond Lengths and Bond Angles

No single-crystal X-ray diffraction studies for this compound have been found, and therefore, precise bond length and angle data are not available.

Analysis of Torsion Angles and Molecular Conformation in the Crystal Lattice

The molecular conformation of aryl sulfonates and sulfonamides is largely defined by the torsion angles around the sulfur-oxygen and sulfur-nitrogen bonds, which dictate the relative orientation of the aromatic rings. In the absence of a specific crystal structure for this compound, data from analogous compounds, such as N-(4-chlorophenyl)-2-nitrobenzenesulfonamide and N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, provide critical insights.

In related sulfonamides, the molecule is typically twisted at the S-N bond. For instance, in N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, the torsion angle around the S-N bond is reported to be 79.17(18)°. nih.gov Similarly, for N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, a torsion angle of -59.12(29)° is observed around the S-N bond. nih.gov These values indicate a non-planar arrangement between the sulfonyl group and the phenylamino (B1219803) moiety. This twist is a common feature in sulfonamides and related esters, arising from the steric hindrance between the bulky aryl groups and the sulfonyl oxygen atoms.

Based on these data from structurally similar molecules, it can be inferred that this compound also adopts a twisted conformation in the solid state. The central C-O-S-C linkage will likely exhibit significant torsion, leading to a non-coplanar arrangement of the 4-chlorophenyl and 2-nitrophenyl rings. This twisted conformation minimizes steric repulsion and is a key determinant of the crystal packing and intermolecular interactions.

| Compound | Key Torsion/Dihedral Angle | Value (°) |

|---|---|---|

| N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide | S-N bond torsion | 79.17(18) |

| N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide | Dihedral angle between rings | 70.27(8) |

| N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide | S-N bond torsion | -59.12(29) |

| N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide | Dihedral angle between rings | 70.60(11) |

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | C-SO2-NH-C torsion | 57.6(3) |

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | Dihedral angle between rings | 84.7(1) |

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts with neighboring molecules. The analysis generates a three-dimensional surface, typically colored to show different properties, and two-dimensional "fingerprint plots" that summarize the types and relative importance of various intermolecular interactions.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal a variety of intermolecular contacts. These interactions are crucial for the stability of the crystal packing. Based on the functional groups present, the most significant interactions would likely be:

O···H Interactions: The oxygen atoms of the nitro and sulfonyl groups are strong hydrogen bond acceptors. These would form numerous contacts with hydrogen atoms on the aromatic rings of adjacent molecules. In similar structures, such as 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, O···H contacts can account for a significant portion (e.g., 34.8%) of the total intermolecular interactions. nih.gov

H···H Interactions: These are generally considered weak van der Waals forces but often constitute a large percentage of the total surface contacts due to the abundance of hydrogen atoms on the molecular surface. In many organic crystals, these can represent over 30-40% of all contacts. diva-portal.orgnih.gov

C···H Interactions: These interactions, often part of C-H···π contacts, contribute to the packing efficiency, particularly through the stacking of the aromatic rings.

Cl···H Interactions: The chlorine atom on the 4-chlorophenyl ring can act as a weak hydrogen bond acceptor, leading to Cl···H contacts that help to direct the crystal packing. nih.gov

The two-dimensional fingerprint plot is a scatter plot of the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). Different types of interactions appear as distinct regions on the plot. For example, the sharp "spikes" at the bottom of the plot are characteristic of hydrogen bonds (like O···H), while more diffuse regions represent weaker contacts like H···H.

| Interaction Type | Description | Expected Significance |

|---|---|---|

| O···H | Hydrogen bonds between sulfonyl/nitro oxygens and aromatic hydrogens. | High |

| H···H | Van der Waals contacts between hydrogen atoms. | High (in surface area) |

| C···H/C···C (π-π stacking) | Interactions involving the aromatic rings. | Moderate |

| Cl···H/Cl···O | Weak hydrogen bonds and other contacts involving the chlorine atom. | Moderate to Low |

| S···O/S···C | Contacts involving the central sulfur atom. | Low |

UV-Visible Spectroscopy for Electronic Transitions

UV-visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The spectrum of this compound is expected to be dominated by the chromophores present: the 2-nitrophenyl group and the 4-chlorophenyl group.

The primary electronic transitions anticipated for this molecule are π → π* and n → π*.

π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, such as the two phenyl rings in the molecule, exhibit strong π → π* transitions. The nitro group, being a powerful electron-withdrawing group, extends the conjugation of the benzene (B151609) ring, which typically shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). These transitions are generally characterized by high molar absorptivity (ε).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and sulfonyl groups, to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (lower ε value).

For nitrobenzene (B124822), a key component of the target molecule, π → π* electronic transitions are prominent. brainly.com The presence of both an electron-withdrawing nitro group and an electron-donating sulfonate ester linkage attached to the same ring system can lead to charge-transfer characteristics in the electronic transitions.

The solvent environment can significantly influence the position of the absorption bands. Polar solvents tend to cause a blue shift (hypsochromic shift) in n → π* transitions because they stabilize the non-bonding orbitals. Conversely, π → π* transitions often experience a red shift in polar solvents due to the stabilization of the more polar excited state.

While the exact λmax values for this compound are not available, by analogy with related compounds like p-nitroaniline, which also possesses an electron-donating and an electron-withdrawing group on a phenyl ring, strong absorption in the UV region is expected. The spectrum would likely feature an intense band corresponding to a π → π* transition and a weaker, longer-wavelength shoulder corresponding to an n → π* transition.

| Electronic Transition | Orbitals Involved | Expected Intensity (ε) | Associated Chromophores |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | High | Nitrophenyl ring, Chlorophenyl ring |

| n → π | n (non-bonding) → π (antibonding) | Low | Nitro group (O lone pairs), Sulfonyl group (O lone pairs) |

Future Research Directions and Unexplored Reactivity of 4 Chlorophenyl 2 Nitrobenzenesulfonate

Exploration of Asymmetric Synthesis Applications

The development of chiral molecules is of paramount importance in medicinal chemistry and materials science. While 4-Chlorophenyl 2-nitrobenzenesulfonate is itself achiral, it can be a valuable precursor or reagent in asymmetric synthesis.

Potential avenues for research include:

Chiral Ligand Synthesis: Utilizing the compound as a building block for the synthesis of novel chiral ligands. The distinct electronic properties of the two aromatic rings could be exploited to create ligands with unique stereoelectronic features for asymmetric catalysis.

Asymmetric Transformations: Employing the sulfonate as a leaving group in asymmetric nucleophilic substitution reactions. The development of chiral catalysts or auxiliaries could enable the enantioselective formation of new stereocenters.

Derivatization into Chiral Probes: Functionalizing the molecule to create chiral probes for studying biological systems or for use in chiral recognition applications.

The successful application of related chiral sulfinyl compounds in asymmetric synthesis suggests that sulfonate esters like this compound hold significant, yet untapped, potential in this field.

Integration into Multistep Synthesis of Complex Organic Molecules

The reactivity of this compound makes it a potentially useful building block in the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products. The ability to sequentially or selectively react at different positions on the molecule is a key advantage in synthetic chemistry.

Future synthetic strategies could involve:

Sequential Functionalization: A synthetic route could first involve a reaction targeting the sulfonate ester (e.g., a cross-coupling), followed by a transformation of the nitro group (e.g., reduction and subsequent derivatization), and finally, a reaction involving the chloro-substituent.

Protecting Group Strategies: The sulfonate group could potentially be used as a protecting group for the phenolic oxygen of 4-chlorophenol (B41353), to be removed at a later stage in a synthesis.

Scaffold for Library Synthesis: The compound could serve as a versatile scaffold for the creation of libraries of related compounds for biological screening. By varying the nucleophiles that displace the sulfonate and by modifying the nitro and chloro groups, a diverse set of molecules can be generated.

The principles of multistep synthesis, which involve the sequential introduction of functional groups, are well-established and could be readily applied to this compound.

Advanced Mechanistic Studies Using Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is crucial for optimizing existing reactions and predicting new reactivity. For this compound, detailed mechanistic studies could provide valuable insights.

Key areas for investigation include:

Kinetics of Nucleophilic Substitution: Studying the kinetics of nucleophilic substitution at the sulfur atom of the sulfonate ester with a variety of nucleophiles. This would help in understanding the factors that govern the reactivity and in selecting appropriate reaction conditions. Studies on related aryl benzenesulfonates have shown that such reactions can proceed via different mechanisms depending on the reaction conditions.

Influence of Substituents: Investigating the electronic effects of the nitro and chloro substituents on the reactivity of the sulfonate ester and the aromatic rings.

Intermediate Characterization: Using spectroscopic and computational methods to identify and characterize any reactive intermediates that may be formed during reactions.

A combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational modeling will be essential for a comprehensive understanding of the reaction pathways.

Computational Predictions of Novel Reactivity and Selectivity Profiles

Computational chemistry has become a powerful tool for predicting the reactivity and selectivity of chemical reactions. In the case of this compound, computational methods could be used to explore its chemical space and identify new, potentially useful transformations.

Future computational studies could focus on:

Mapping the Reactivity Landscape: Using quantum chemical calculations to predict the most likely sites of reaction with different types of reagents (e.g., electrophiles, nucleophiles, radicals).

Designing Selective Reactions: Computationally screening different catalysts and reaction conditions to identify those that would favor a specific desired reaction pathway over others. For example, predicting conditions that would lead to selective C-O versus S-O bond cleavage in the sulfonate ester.

Predicting Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) for potential products and intermediates to aid in their experimental identification.

By leveraging the predictive power of computational chemistry, researchers can more efficiently design experiments and accelerate the discovery of new reactions and applications for this compound.

Q & A

Basic Research Question

- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to nitro and sulfonate electron-withdrawing effects. The 4-chlorophenyl group shows a singlet at δ 7.3–7.4 ppm .

- IR spectroscopy : Strong absorptions at 1370 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .

- Mass spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 327.6 (calculated for C₁₂H₈ClNO₅S) and fragment peaks at m/z 172 (4-chlorophenol moiety) .

How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

The nitro group (meta-directing, σₚ⁺ = 1.27) and chloro group (para-directing, σₚ = 0.23) create a strongly electron-deficient sulfonate ester. This enhances susceptibility to nucleophilic attack at the sulfur center.

- Hammett analysis : Linear free-energy relationships (LFERs) reveal a ρ value of +2.1 for hydrolysis, indicating high sensitivity to electron-withdrawing substituents .

- Mechanistic studies : Kinetic isotope effects (KIEs) and DFT calculations suggest a two-step mechanism: (i) nucleophilic displacement at sulfur, (ii) elimination of the 4-chlorophenoxide leaving group .

What methodological approaches are recommended for resolving contradictions in reported thermodynamic stability data for this compound?

Advanced Research Question

Discrepancies in melting points (e.g., 105–112°C vs. 115–120°C) may arise from impurities or polymorphic forms. Resolution strategies include:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs via endothermic transitions and compare enthalpy values .

- TGA-MS : Monitor decomposition pathways (e.g., SO₂ release at >200°C) to assess thermal stability .

- Controlled recrystallization : Use solvents with varying polarities (e.g., DMSO vs. ethanol) to isolate pure crystalline forms .

How can factorial design be applied to optimize the synthesis parameters of this compound?

Advanced Research Question

A 2³ factorial design evaluates three variables: temperature (X₁), molar ratio (X₂), and catalyst concentration (X₃).

-

Response surface methodology (RSM) : Models yield (%) as a function of variables. For example:

Variable Low (-1) High (+1) X₁ (°C) 0 10 X₂ 1:1 1:1.5 X₃ (mol%) 5 10 -

Statistical analysis : ANOVA identifies significant factors (e.g., X₂ and X₃ dominate yield, p < 0.05) .

What computational chemistry models have been successfully applied to predict the crystalline structure and intermolecular interactions of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces, revealing strong hydrogen bonding between sulfonate oxygen and adjacent nitro groups (bond length: 2.8 Å) .

- Molecular Dynamics (MD) : Simulates crystal packing, showing a monoclinic lattice (space group P2₁/c) with π-π stacking (3.4 Å interplanar distance) .

- Validation : Cross-referencing with experimental XRD data (NIST) ensures model accuracy .

What are the documented decomposition pathways of this compound under various environmental conditions?

Basic Research Question

- Hydrolysis : In aqueous base (pH > 10), the sulfonate ester cleaves to yield 2-nitrobenzenesulfonic acid and 4-chlorophenol (half-life: 2 h at 25°C) .

- Photodegradation : UV light (λ = 254 nm) induces nitro group reduction to amine, forming 2-aminobenzenesulfonate derivatives .

- Thermal decomposition : At >150°C, SO₂ gas is released, leaving a chlorinated biphenyl residue .

How does the steric environment created by the 2-nitrobenzenesulfonyl group affect regioselectivity in subsequent derivatization reactions?

Advanced Research Question

The ortho-nitro group imposes steric hindrance, directing electrophilic substitution to the para position of the 4-chlorophenyl ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.